molecular formula C10H17NO4S B160940 4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid CAS No. 134676-67-8

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

Cat. No. B160940
M. Wt: 247.31 g/mol
InChI Key: VJGKMSGPYQNGGK-UHFFFAOYSA-N
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Description

“4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid” is a chemical compound with the molecular formula C10H17NO4S . It is also known by other names such as “4-Boc-2-morpholinecarboxylic acid”, “N-Boc-Morpholine-2-carboxylic acid”, and "4- (tert-butoxycarbonyl)morpholine-2-carboxylic acid" .


Molecular Structure Analysis

The molecular structure of “4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid” includes a thiomorpholine ring, which is a cyclic compound containing both sulfur and nitrogen . The compound also contains a carboxylic acid group and a tert-butoxycarbonyl group .


Physical And Chemical Properties Analysis

The molecular weight of “4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid” is 247.31 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The exact mass is 247.08782920 g/mol and the monoisotopic mass is also 247.08782920 g/mol . The topological polar surface area is 92.1 Ų .

Scientific Research Applications

Synthesis and Characterization

SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTIMICROBIAL EVALUATION OF SOME NEW AMIDES OF THIOMORPHOLINE CARBOXYLATE A study synthesized a series of new amides of Thiomorpholine carboxylate by reacting 4-tert-butyl 2-methyl thiomorpholine-2,4-dicarboxylate 1,1-dioxide with primary amines. The study aimed to evaluate the antimicrobial properties of these compounds. Preliminary results revealed that the synthesized compounds demonstrated moderate to good antibacterial and antifungal activity (Nagavelli, Kumaraswamy, Ranjithkumar & Narsimha, 2014).

Synthesis, characterization and antibacterial activities of N-tert-butoxycarbonyl-thiazolidine carboxylic acid Another study explored the dynamic kinetic resolution mechanism formed by N-tert-butoxycarbonyl-thiazolidine carboxylic acid, validated through quantitative density functional theoretical calculations. The antibacterial activities of the N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid derivatives were investigated, showing better antibacterial activities against four bacterial strains than their (2RS)-arylthiazolidine-(4R)-carboxylic acid counterparts (Song, Ma & Zhu, 2015).

Chemical Properties and Applications

A novel tert-butoxycarbonylation reagent 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI)

The study introduced 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. The reactions were chemoselective and high yield under mild conditions, indicating potential applications in various organic syntheses (Saito, Ouchi & Takahata, 2006).

Synthesis and properties of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol This research synthesized two series of polyamides from dicarboxylic acid and various aromatic diamines or from diamine with various aromatic dicarboxylic acids. The polyamides showcased useful levels of thermal stability, high glass transition temperatures, and were readily soluble in a variety of polar solvents, suggesting their potential application in material science (Hsiao, Yang & Chen, 2000).

Rhodium-Catalyzed N-tert-Butoxycarbonyl (Boc) Amination by Directed CH Bond Activation A study demonstrated the use of N-tert-Butoxycarbonyl azide (BocN3) for directed introduction of N-Boc protected amino groups into thiophene and benzene nucleus. The research provided insights into the reactivity of substrates, highlighting the potential for short total syntheses of various compounds like the indoloquinoline alkaloids quindoline and cryptolepine (Wippich, Truchan & Bach, 2016).

Safety And Hazards

“4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid” may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes into contact with the skin, it should be washed off with plenty of soap and water . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]thiomorpholine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-4-5-16-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGKMSGPYQNGGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCSC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375266
Record name 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tert-butoxycarbonyl)thiomorpholine-2-carboxylic acid

CAS RN

134676-67-8
Record name 4-(1,1-Dimethylethyl) 2,4-thiomorpholinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134676-67-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(tert-Butoxycarbonyl)thiomorpholine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 134676-67-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Battula, S Narsimha, RK Thatipamula… - …, 2017 - Wiley Online Library
A series of new thirteen N‐(3‐Methoxyphenyl)thiomorpholine‐2‐carboxamide 1, 1‐dioxide derived 1, 4‐disubtituted 1, 2, 3‐triazole hybrids (7 a‐7 m) were synthesized by Cu (I) …

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